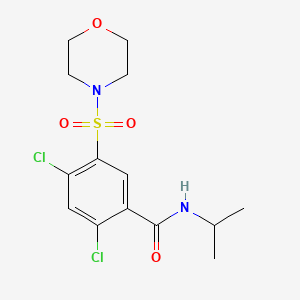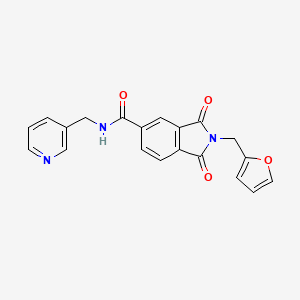![molecular formula C14H17ClFNO B4405905 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4405905.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride
描述
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride, also known as fura-2, is a fluorescent dye used in scientific research to measure intracellular calcium levels in cells. It was first synthesized in the 1980s and has since become a widely used tool in cell biology and neuroscience research.
作用机制
Fura-2 works by binding to calcium ions in cells and becoming fluorescent. When excited with light of a certain wavelength, the dye emits light at a different wavelength, which can be detected and measured. The amount of fluorescence emitted is proportional to the amount of calcium present in the cell, allowing researchers to track changes in calcium levels over time.
Biochemical and Physiological Effects
Fura-2 has no known biochemical or physiological effects on cells. It is a non-toxic dye that is easily loaded into cells and does not interfere with cellular processes or signaling pathways.
实验室实验的优点和局限性
One of the main advantages of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride is its high sensitivity and specificity for calcium ions. It is also relatively easy to use and can be loaded into cells using a variety of methods, including microinjection, electroporation, and membrane-permeabilization. However, this compound has several limitations, including its short half-life and photobleaching, which can limit its usefulness for long-term experiments. It is also not suitable for use in live animals due to its limited tissue penetration and potential toxicity.
未来方向
There are several potential future directions for N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride research. One area of interest is the development of new fluorescent dyes with improved sensitivity and specificity for calcium ions. Another area of research is the use of this compound in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy, to study calcium signaling in greater detail. Finally, there is interest in using this compound to study calcium signaling in disease states, such as Alzheimer's disease and cancer, to gain a better understanding of the underlying mechanisms of these conditions.
科学研究应用
Fura-2 is primarily used in scientific research to measure intracellular calcium levels in cells. Calcium is a key signaling molecule in cells and plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Fura-2 is a valuable tool for studying these processes and has been used in a wide range of research areas, including neuroscience, cardiology, and cancer research.
属性
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO.ClH/c1-2-9-16-10-13-7-8-14(17-13)11-3-5-12(15)6-4-11;/h3-8,16H,2,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNLIFFTGJKDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(ethylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4405825.png)
![1-[4-(4-bromo-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405831.png)
![2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405845.png)


![methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate](/img/structure/B4405861.png)
![1-{2-[4-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4405868.png)
![5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4405869.png)
![4-{[(1-naphthylacetyl)amino]methyl}benzoic acid](/img/structure/B4405878.png)
![{4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4405888.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4405903.png)

